molecular formula C18H13FN4O2 B2370967 N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1436108-63-2

N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B2370967
CAS No.: 1436108-63-2
M. Wt: 336.326
InChI Key: IKZJGZMXOUSWQG-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is a benzamide derivative featuring a 5-methyl-1,2,4-oxadiazole ring at the meta-position of the benzoyl group and a cyano-(2-fluorophenyl)methyl substituent on the amide nitrogen. This compound is part of a broader class of benzamides designed for pharmacological applications, particularly targeting enzymes or receptors where the oxadiazole moiety enhances metabolic stability and binding affinity .

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c1-11-21-17(23-25-11)12-5-4-6-13(9-12)18(24)22-16(10-20)14-7-2-3-8-15(14)19/h2-9,16H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZJGZMXOUSWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC(C#N)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Amidoxime Intermediate

The oxadiazole ring is constructed via cyclization of an amidoxime intermediate. A representative protocol involves:

  • Reagents : 3-Cyanobenzoic acid, hydroxylamine hydrochloride, sodium hydroxide.
  • Conditions : Reflux in ethanol/water (1:1) at 80°C for 6–8 hours.
  • Mechanism : Nucleophilic addition of hydroxylamine to the nitrile group forms the amidoxime.

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with an acylating agent:

  • Reagents : Acetic anhydride, triethylamine.
  • Conditions : Stirring at 120°C for 2–4 hours under inert atmosphere.
  • Outcome : Forms 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in 70–85% yield.

Table 1: Optimization of Oxadiazole Cyclization

Acylating Agent Solvent Temperature (°C) Yield (%)
Acetic anhydride Toluene 120 78
Acetyl chloride DMF 100 65
Propionic anhydride THF 110 72

Preparation of 2-Fluoro-α-cyano-benzylamine

Strecker Synthesis Route

A two-step sequence starting from 2-fluorobenzaldehyde:

  • Cyanohydrin Formation :
    • Reagents : 2-Fluorobenzaldehyde, sodium cyanide, ammonium chloride.
    • Conditions : pH 8–9, 0–5°C for 4 hours.
  • Hydrolysis to Amine :
    • Reagents : Hydrochloric acid (6 M), reflux for 3 hours.
    • Isolation : Neutralization with NaOH, extraction with dichloromethane.

Alternative Pathway: Nucleophilic Substitution

  • Substrate : 2-Fluorobenzyl bromide.
  • Reagents : Sodium cyanide, ammonia solution.
  • Conditions : 60°C in ethanol/water (3:1) for 12 hours.

Amide Bond Formation: Coupling Strategies

Activation of the Carboxylic Acid

The benzoic acid is activated as an acid chloride or mixed anhydride:

  • Acid Chloride Method :
    • Reagents : Thionyl chloride, catalytic DMF.
    • Conditions : Reflux in dichloromethane for 2 hours.
  • Mixed Anhydride :
    • Reagents : Isobutyl chloroformate, N-methylmorpholine.

Coupling with 2-Fluoro-α-cyano-benzylamine

  • Reagents : Activated acid, amine, triethylamine.
  • Solvents : Dichloromethane, THF, or DMF.
  • Yield Optimization :
    • DCM : 65% yield, room temperature, 12 hours.
    • DMF : 82% yield, 0°C to room temperature, 6 hours.

Table 2: Comparison of Coupling Reagents

Reagent Solvent Temperature (°C) Yield (%)
EDCl/HOBt DMF 25 88
DCC/DMAP THF 0–25 75
HATU DCM 25 90

Purification and Characterization

Crystallization and Chromatography

  • Recrystallization : Ethyl acetate/heptane (1:3) yields needle-shaped crystals.
  • Column Chromatography : Silica gel, eluent: hexane/ethyl acetate (4:1).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, ArH), 7.95–7.89 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 5.12 (s, 1H, NH), 2.65 (s, 3H, CH₃).
  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).

Critical Analysis of Methodological Challenges

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is prone to hydrolytic degradation under acidic or basic conditions. Optimal pH during workup (pH 6–7) is crucial to prevent ring opening.

Amine Sensitivity

The α-cyano amine is susceptible to racemization and nucleophilic attack. Low-temperature coupling (<10°C) minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related benzamides are critical for comparative analysis:

Compound Name Substituents (R1, R2) Key Structural Features Melting Point (°C) Biological Activity (IC50/EC50) References
N-(2-Cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide R1: 5-CF3-oxadiazole; R2: 2-cyano-3-F-phenyl Trifluoromethyl-oxadiazole enhances lipophilicity Not reported Not reported
N-(2,3-dimethylphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide (F545-0046) R1: 5-Me-oxadiazole; R2: 2,3-dimethylphenyl Methyl-oxadiazole improves metabolic stability Not reported Screening compound (ChemDiv)
3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide (13g) R1: Quinoline-oxadiazole; R2: 2-F-phenyl Quinoline linker enhances antimicrobial activity 240–242 Bactericidal activity
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide R1: 5-Me-oxadiazole; R2: bis-CF3-benzamide Bis-CF3 groups increase target selectivity Not reported Not reported

Key Observations:

  • Oxadiazole Substitution: The 5-methyl-1,2,4-oxadiazole (as in the target compound and F545-0046) is associated with improved metabolic stability compared to trifluoromethyl or quinoline-linked oxadiazoles (e.g., ).
  • Aromatic Substituents : The 2-fluorophenyl group in the target compound and 13g enhances binding to hydrophobic pockets in enzymes, while dimethylphenyl (F545-0046) may reduce steric hindrance .
  • Biological Activity: Quinoline-linked derivatives (e.g., 13g) exhibit potent bactericidal activity, whereas trifluoromethyl-oxadiazoles (e.g., ) are often optimized for CNS penetration due to increased lipophilicity.

Physicochemical Properties

  • Melting Points: Derivatives with bulkier substituents (e.g., quinoline in 13g) exhibit higher melting points (240–258°C) compared to simpler benzamides .
  • Solubility: The cyano group in the target compound likely reduces aqueous solubility compared to methyl or CF3-substituted analogues .

Biological Activity

N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1436108-63-2
  • Molecular Formula : C18H13FN4O2
  • Molecular Weight : 336.32 g/mol

This compound exhibits biological activity through its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound's stability and alters its interaction with biological targets, potentially leading to significant pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (Breast Cancer)0.65Induces apoptosis
Similar Oxadiazole DerivativeU-937 (Leukemia)0.12Cytotoxic activity
Doxorubicin (Reference)MCF-70.15Chemotherapeutic agent

Studies indicate that this compound can induce apoptosis in cancer cells in a dose-dependent manner, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound is being explored for its antimicrobial effects. Research has shown that derivatives of oxadiazoles can exhibit significant antibacterial and antifungal activities. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other oxadiazole derivatives. For instance:

Compound TypeKey FeaturesBiological Activity
N-[Cyano-(2-chlorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamideChlorine instead of FluorineLower stability and activity
N-[Cyano-(2-bromophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamideBromine instead of FluorineReduced reactivity

The presence of the fluorine atom in the phenyl group enhances the compound's stability and reactivity compared to its chlorinated or brominated analogs .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound induced apoptosis in MCF-7 cells through mitochondrial pathways .
  • In Vivo Studies : Preliminary in vivo studies are needed to evaluate the therapeutic potential and safety profile of this compound in animal models .

Q & A

Q. What are the common synthetic routes and reaction conditions for synthesizing N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for functional group introduction. Solvents like DMSO or acetonitrile are used under controlled temperatures (e.g., 50–100°C). Catalysts may include palladium complexes for cross-coupling reactions. For example, the 1,2,4-oxadiazole ring formation often requires nitrile oxide intermediates reacting with amidoximes . Table 1 : Common Reagents and Conditions
StepReagents/ConditionsPurpose
1KMnO₄, DMSO, 80°COxidation of precursors
2LiAlH₄, THF, 0°CReduction of intermediates
3Acetonitrile, Pd(PPh₃)₄Cross-coupling for aryl groups

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming structural integrity, particularly the fluorophenyl and oxadiazole moieties. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula. X-ray crystallography can resolve crystal packing and stereochemistry, as seen in structurally similar benzamide derivatives . Table 2 : Analytical Techniques and Applications
TechniqueApplicationExample Use Case
¹H NMRConfirm aryl proton environmentsDistinguishing fluorophenyl substituents
HRMSVerify molecular formulaM⁺ ion at m/z 395.12
X-rayResolve crystal structureAnalyze dihedral angles of oxadiazole ring

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking studies using software like AutoDock Vina can simulate interactions with biological targets (e.g., enzymes or receptors). For instance, oxadiazole derivatives exhibit affinity for cancer-related kinases, which can be modeled using the compound’s 3D structure from PubChem data .

Q. What strategies can be employed to optimize reaction yields during the synthesis of derivatives?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst Screening : Transition metal catalysts (e.g., CuI for click chemistry) improve cycloaddition efficiency.
  • Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions during oxadiazole formation .
  • Purification : Flash chromatography or recrystallization in ethanol removes byproducts, as demonstrated in triazole-containing analogs .

Q. How can researchers investigate the mechanism of action for this compound's potential biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against target enzymes (e.g., bacterial topoisomerases) using fluorescence-based kinetic assays.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁸F isotope) to track intracellular accumulation via PET imaging.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein binding partners in treated cells .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify trends.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing 5-methyl-oxadiazole with 5-phenyl) to isolate activity contributors. For example, fluorophenyl analogs show enhanced bacterial membrane penetration compared to chlorophenyl derivatives .

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